
(4-(4-Amino-2-chlorophenyl)piperazin-1-yl)(5-methyl-3-phenylisoxazol-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(4-Amino-2-chlorophenyl)piperazin-1-yl)(5-methyl-3-phenylisoxazol-4-yl)methanone is a complex organic compound that features a combination of piperazine, isoxazole, and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Amino-2-chlorophenyl)piperazin-1-yl)(5-methyl-3-phenylisoxazol-4-yl)methanone typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-amino-2-chlorophenylpiperazine and 5-methyl-3-phenylisoxazole. These intermediates are then coupled under specific reaction conditions, often involving catalysts and solvents, to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
(4-(4-Amino-2-chlorophenyl)piperazin-1-yl)(5-methyl-3-phenylisoxazol-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4-(4-Amino-2-chlorophenyl)piperazin-1-yl)(5-methyl-3-phenylisoxazol-4-yl)methanone is studied for its unique structural properties and reactivity. It may serve as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound could be investigated for its potential as a bioactive molecule. Its interactions with biological targets such as enzymes and receptors are of particular interest.
Medicine
In medicinal chemistry, this compound may be explored for its potential therapeutic applications. It could be a candidate for drug development, particularly in the treatment of diseases where its specific molecular interactions are beneficial.
Industry
In the industrial sector, this compound might be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Wirkmechanismus
The mechanism of action of (4-(4-Amino-2-chlorophenyl)piperazin-1-yl)(5-methyl-3-phenylisoxazol-4-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-(4-Amino-2-chlorophenyl)piperazin-1-yl)(5-methyl-3-phenylisoxazol-4-yl)methanone can be compared with other compounds that have similar structural features, such as:
- 4-(4-Amino-2-chlorophenyl)piperazine derivatives
- 5-Methyl-3-phenylisoxazole derivatives
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural motifs. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications.
Eigenschaften
Molekularformel |
C21H21ClN4O2 |
|---|---|
Molekulargewicht |
396.9 g/mol |
IUPAC-Name |
[4-(4-amino-2-chlorophenyl)piperazin-1-yl]-(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone |
InChI |
InChI=1S/C21H21ClN4O2/c1-14-19(20(24-28-14)15-5-3-2-4-6-15)21(27)26-11-9-25(10-12-26)18-8-7-16(23)13-17(18)22/h2-8,13H,9-12,23H2,1H3 |
InChI-Schlüssel |
LKVVDIGPKAFRRS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=C(C=C(C=C4)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


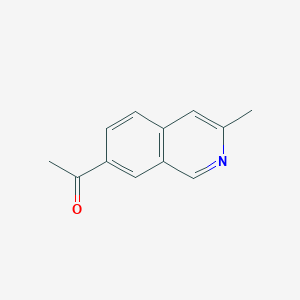
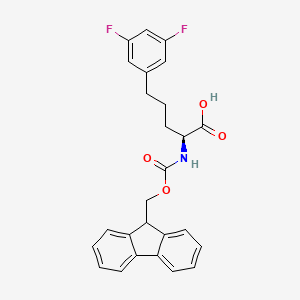


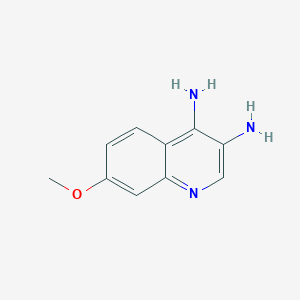
![Methyl 2-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}benzoate](/img/structure/B12836152.png)
![8-Fluoro-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B12836153.png)

![5-(Benzoylamino)-3-[[5-[[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]methyl]-1-sulpho-2-naphthyl]azo]-4-hydroxynaphthalene-2,7-disulphonic acid](/img/structure/B12836162.png)

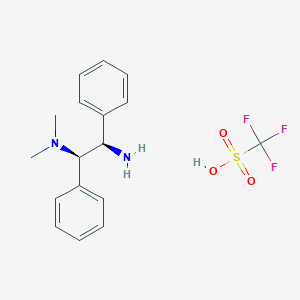
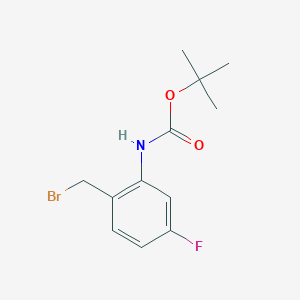
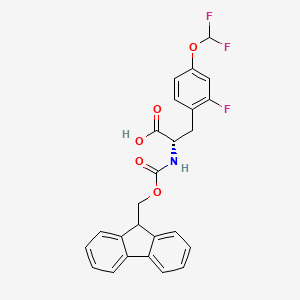
![4-[(4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)oxy]benzonitrile](/img/structure/B12836187.png)
